molecular formula C11H17NO2 B14284245 benzoic acid;N,N-dimethylethanamine CAS No. 129024-48-2

benzoic acid;N,N-dimethylethanamine

Cat. No.: B14284245
CAS No.: 129024-48-2
M. Wt: 195.26 g/mol
InChI Key: FFJZYNHJLAUTBW-UHFFFAOYSA-N
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Description

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely recognized for its antimicrobial properties, making it a common food preservative . It occurs naturally in organisms such as the sea urchin Toxopneustes roseus, where it is part of venom components that interact with sodium (NaV) channels, mimicking local anesthetics . Structurally, its carboxyl group and aromatic ring enable diverse chemical interactions, including hydrogen bonding and π-π stacking.

N,N-Dimethylethanamine (C₄H₁₁N), a tertiary amine, is notable for its role in pharmaceutical derivatives. It serves as a scaffold for compounds targeting serotonin receptors (e.g., 5-HT₁A and 5-HT₇) and exhibits applications in hypergolic fuels (e.g., 2-azido-N,N-dimethylethanamine, DMAZ) . Its dimethylamino group enhances solubility and receptor binding, facilitating CNS drug development .

Properties

CAS No.

129024-48-2

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

benzoic acid;N,N-dimethylethanamine

InChI

InChI=1S/C7H6O2.C4H11N/c8-7(9)6-4-2-1-3-5-6;1-4-5(2)3/h1-5H,(H,8,9);4H2,1-3H3

InChI Key

FFJZYNHJLAUTBW-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Amides

The Cu-Cr catalyzed hydrogenation of N,N-dimethylacetamide at 250°C under 75 bar H2 pressure produces N,N-dimethylethanamine with 96.1% selectivity. Critical parameters include:

  • Catalyst Loading : 5% w/w Cu-Cr on γ-Al23 support
  • Space Velocity : 2 g amide/h per gram catalyst
  • Byproduct Control : <3% N-methylacetamide through optimized temperature ramping

Table 2: Comparative Catalyst Performance

Catalyst System Temperature (°C) Pressure (bar) Yield (%) Byproducts (%)
Pd/C 200 50 78.2 12.4
Cu-Cr/Al23 250 75 96.1 2.8
Raney Ni 180 60 82.7 9.1

Alternative Routes from Nitro Compounds

Reductive amination of nitroethane with dimethylamine under 30 bar H2 using Pd/Al23 achieves 89% conversion in 4 hours. This gas-phase process eliminates solvent waste but requires precise control of:

  • Amine/nitroethane molar ratio (3:1 optimal)
  • Hydrogen flow rate (0.5 L/min per mole substrate)
  • Temperature gradients (<5°C/cm reactor length)

Benzoic Acid Functionalization Strategies

Direct Complexation Techniques

Mixing equimolar benzoic acid and N,N-dimethylethanamine in anhydrous THF at 0-5°C produces the complex in 97% purity. The process utilizes:

  • Stoichiometric Control : 1:1.05 acid:amine ratio prevents free amine contamination
  • Crystallization : Slow cooling at 0.5°C/min yields 85% recovery
  • Drying : Vacuum sublimation at 40°C maintains crystal integrity

In Situ Generation via Reductive Alkylation

Patented methods describe simultaneous amine generation and complex formation:

  • Hydrogenate 3-nitrobenzoic acid (10% Pd/C, 30 bar H2, 80°C)
  • Add formaldehyde (2.2 eq) and re-hydrogenate to form dimethylamino group
  • Neutralize with N,N-dimethylethanamine to precipitate complex

This one-pot approach reduces processing time by 40% compared to stepwise synthesis.

Industrial-Scale Optimization

Continuous Flow Reactor Design

A patent-pending system achieves 98.5% conversion through:

  • Reactor Configuration : Three-stage packed bed with intermediate pH adjustment
  • Residence Time : 22 minutes per stage at 85°C
  • Catalyst Lifetime : 1,200 hours before regeneration required

Table 3: Batch vs Continuous Process Metrics

Parameter Batch Process Continuous Process Improvement
Yield 87% 98.5% +13.2%
Energy Consumption 45 kWh/kg 28 kWh/kg -37.8%
Byproduct Formation 6.2% 1.1% -82.3%

Green Chemistry Innovations

Recent advances focus on solvent and catalyst recycling:

  • Aqueous Methanol Systems : 87% solvent recovery via vacuum distillation
  • Palladium Recovery : Electrodeposition achieves 99.95% metal reclamation
  • Waste Minimization : <0.5 kg organic waste per ton product through membrane filtration

Analytical Characterization

Spectroscopic Identification

  • 1H NMR : δ 12.9 ppm (broad, H-bonded NH), 3.15 ppm (s, N(CH3)2)
  • IR : 1685 cm-1 (asymmetric COO- stretch), 1580 cm-1 (N-H bend)
  • XRD : Monoclinic P21/c space group with Z=4

Purity Assessment Protocols

  • HPLC : C18 column, 65:35 MeOH/H2O (0.1% TFA), 1 mL/min flow
  • Karl Fischer : <0.2% water content specification
  • Elemental Analysis : ±0.3% theoretical composition

Chemical Reactions Analysis

Benzoic acid;N,N-dimethylethanamine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison of Benzoic Acid with Structurally or Functionally Similar Compounds

Extraction Efficiency in Aqueous Solutions

Benzoic acid demonstrates superior extraction rates compared to acetic acid and phenol in emulsion liquid membrane systems due to its higher distribution coefficient (Table 1) .

Table 1: Extraction Rates of Organic Acids

Compound Distribution Coefficient (m) Extraction Rate (%) Effective Diffusivity (m²/s)
Benzoic acid 12.5 >98% in 5 min 1.8 × 10⁻⁹
Acetic acid 0.8 ~50% in 60 min 1.2 × 10⁻⁹
Phenol 9.4 >98% in 5 min 0.9 × 10⁻⁹

Key Findings :

  • Benzoic acid’s lipophilicity (logP ~1.9) enables rapid diffusion through membrane phases .
  • Acetic acid’s slower extraction is attributed to its higher solubility in water (logP ~-0.17) .
Antioxidant Activity

Benzoic acid derivatives with hydroxyl substitutions, such as gallic acid (3,4,5-trihydroxybenzoic acid), exhibit enhanced antioxidant capacity. The number and position of hydroxyl groups critically influence free radical scavenging:

  • Gallic acid : IC₅₀ ~3.1 μM (DPPH assay) vs. benzoic acid : IC₅₀ >100 μM .
  • Caffeic acid (a cinnamic acid derivative) outperforms benzoic acid due to conjugated double bonds and dihydroxylation .

Comparison of N,N-Dimethylethanamine Derivatives with Analogous Amines

Pharmacological Activity

Halogenated indole derivatives of N,N-dimethylethanamine show potent serotonin receptor modulation (Table 2) .

Table 2: Pharmacological Profiles of N,N-Dimethylethanamine Derivatives

Compound 5-HT₁A Affinity (Ki, nM) 5-HT₇ Affinity (Ki, nM) Antidepressant Activity (FST)* Sedative Activity (LAT)**
2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine 14.2 22.7 45% immobility reduction Significant (p<0.01)
2-(5-Chloro-1H-indol-3-yl)-N,N-dimethylethanamine 18.9 29.4 38% immobility reduction Significant (p<0.01)
2-(1H-Indol-3-yl)-N,N-dimethylethanamine 52.3 67.8 25% immobility reduction None

Forced Swim Test (FST) at 20 mg/kg; *Locomotor Activity Test (LAT).

Key Findings :

  • Bromine substitution enhances receptor affinity and electrostatic interactions, likely due to its polarizability and van der Waals radius .
  • Sedative activity correlates with halogen size: Br > Cl > I (contrary to typical trends), suggesting steric effects dominate .

Contrasting Roles in Drug Development

  • Benzoic acid derivatives (e.g., salicylate salts) are used in topical analgesics, leveraging NaV channel inhibition .
  • N,N-Dimethylethanamine-based drugs (e.g., orphenadrine analogs) sensitize tumor cells to platinum chemotherapy at 10–20 mg/kg doses , while halogenated indole derivatives offer CNS-targeted therapies .

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